molecular formula C4H6O4Pd B2978051 Palladium(2+) diacetate CAS No. 14588-08-0; 14724-41-5; 3375-31-3

Palladium(2+) diacetate

Cat. No.: B2978051
CAS No.: 14588-08-0; 14724-41-5; 3375-31-3
M. Wt: 224.51
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Description

Palladium(2+) diacetate, commonly referred to as palladium(II) acetate (Pd(OAc)₂), is a trimeric complex with the formula [Pd(OAc)₂]₃ . It exists as a cyclic trimer in solid and solution states, forming dynamic equilibria depending on the solvent . Key properties include:

  • Molecular formula: C₄H₆O₄Pd (monomeric unit) .
  • Pd content: ~47% .
  • Applications: Widely used as a catalyst in cross-coupling reactions, C–H activation, carbonylation, and electrochemical applications .

Its structure and solubility in polar solvents (e.g., methanol, chloroform) enable diverse coordination chemistry, forming reactive intermediates such as palladium anhydride (Int-4) under CO atmospheres, which influence reaction pathways and byproduct formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing palladium(II) diacetate, and how can its purity be verified experimentally?

Palladium(II) diacetate is typically synthesized by reacting palladium chloride with acetic acid under reflux conditions, often in the presence of sodium acetate as a base. Critical parameters include temperature control (e.g., 115°C) and solvent selection (dimethylacetamide or acetic acid) to avoid side reactions . Purity verification involves elemental analysis (e.g., Pd content ~47%) and spectroscopic methods such as FT-IR (to confirm acetate ligand bonding) and X-ray diffraction for crystallinity .

Q. How does palladium(II) diacetate function as a catalyst in cross-coupling reactions, and what factors influence its activity?

Pd(OAc)₂ acts as a precursor to active Pd(0) species via reduction, enabling oxidative addition with organic substrates. Key factors include solvent polarity (e.g., DMF enhances solubility), ligand environment (e.g., phosphine-free conditions), and reaction atmosphere (e.g., inert nitrogen vs. oxygen-rich for redox cycling) . Catalyst loading (0.5–5 mol%) and temperature (60–115°C) must be optimized to balance reactivity and byproduct formation .

Q. What analytical techniques are essential for characterizing palladium(II) diacetate in solution-phase reactions?

Techniques include:

  • NMR spectroscopy (¹H/¹³C) to monitor ligand exchange or decomposition.
  • UV-Vis spectroscopy to track Pd(II) → Pd(0) reduction kinetics.
  • X-ray absorption spectroscopy (XAS) for in-situ analysis of coordination geometry during catalysis .

Advanced Research Questions

Q. How do competing pathways (e.g., oxidative vs. reductive elimination) affect the catalytic efficiency of Pd(OAc)₂ in alkene difunctionalization?

In aminoacetoxylation reactions, Pd(II)/Pd(IV) redox cycling governs regioselectivity. For example, phthalimide ligands stabilize Pd(IV) intermediates, enabling stereocontrol. Competing pathways arise from solvent effects (e.g., polar aprotic solvents favor oxidative addition) and counterion choice (e.g., acetate vs. chloride). Kinetic studies via stopped-flow spectroscopy and DFT modeling are critical to resolve these pathways .

Q. What experimental strategies mitigate palladium(II) diacetate decomposition under oxidative conditions?

Decomposition via ligand dissociation or Pd black formation is minimized by:

  • Ligand engineering : Bulky ligands (e.g., phthalimide) stabilize Pd centers.
  • Additives : Sodium bicarbonate buffers acidic byproducts, preserving catalyst integrity.
  • Atmosphere control : Oxygen-limited environments prevent over-oxidation .

Q. How can contradictory data on Pd(OAc)₂’s catalytic selectivity in ethylene oxidation be reconciled?

Discrepancies in selectivity (e.g., 93–94% for ethylene vs. 98–99% for acetic acid) arise from competing reaction networks. Systematic studies using isotopic labeling (¹³C-acetic acid) and operando spectroscopy can differentiate primary vs. secondary reaction pathways. For example, side reactions like CO₂ formation are linked to O₂ partial pressure and Pd nanoparticle aggregation .

Q. What methodologies enable the study of Pd(OAc)₂’s interaction with nitrogen-containing substrates (e.g., amines) in C–N bond formation?

Advanced approaches include:

  • Stoichiometric studies : Isolating Pd-amide complexes (e.g., bisphthalimidato-Pd) to define mechanistic steps.
  • Kinetic isotope effects (KIE) : Probing rate-determining steps in amination.
  • Electrochemical analysis : Correlating Pd oxidation states with catalytic turnover .

Q. Methodological Guidance

  • Experimental Design : Use a factorial design to test variables (temperature, solvent, ligand ratio) and identify optimal conditions. Reference tables from catalytic studies (e.g., 5 atm O₂ pressure for acetoxylation) .
  • Data Contradiction Analysis : Apply multivariate regression to isolate factors causing selectivity shifts. Cross-validate with computational models (e.g., DFT for transition-state energetics) .
  • Reproducibility : Document reaction parameters rigorously (e.g., preheating Pd precursors with ligands) to ensure consistency .

Comparison with Similar Compounds

Comparison with Similar Palladium Compounds

Structural and Solubility Differences

Compound Structure Solubility (Key Solvents) Key Features References
Palladium(2+) diacetate Cyclic trimer [Pd(OAc)₂]₃ Soluble in methanol, chloroform, DMF Forms labile complexes; dynamic equilibria in solution
Triphenylphosphine-ligated Pd(OAc)₂ (L-Cat) Monomeric Pd(OAc)₂ with PPh₃ ligands Soluble in KI/methanol Enhanced stability due to phosphine ligands; suppresses oscillatory behavior in carbonylation
Polymer-bound Pd(OAc)₂ (P-Cat) Pd(OAc)₂ immobilized on polymer matrix Insoluble in polar solvents Heterogeneous catalyst; recyclable but lower activity in oscillatory reactions
Tetraamminepalladium(II) acetate Pd(NH₃)₄ Water-soluble High solubility for aqueous-phase catalysis; distinct coordination sphere

Key Insight : The trimeric structure of Pd(OAc)₂ facilitates ligand exchange and intermediate formation, while phosphine-ligated or polymer-bound analogs prioritize stability and recyclability, respectively .

Catalytic Performance in Organic Reactions

Carbonylation Reactions

  • Pd(OAc)₂: Generates oscillatory pH behavior in methanol/KI solutions due to dynamic ligand exchange and intermediate formation . Under CO, forms a palladium anhydride intermediate (Int-4), leading to acetamide byproducts in amine carbonylation .
  • L-Cat (PPh₃-ligated) : Stable pH profile; suppresses oscillations and side products by stabilizing Pd centers .
  • Bisamine Pd(OAc)₂ complex (276) : Yields only 25% β-lactam with 5% acetamide byproduct, highlighting inefficiency compared to optimized Pd-phosphine systems .

Electrocatalysis

  • Pd(OAc)₂-derived CoOx/NC composites : Exhibit tunable electrochemical activity for oxygen reduction, though less active than Pt/C .
  • Pt/C : Higher activity but higher cost; Pd-based catalysts offer a cost-effective alternative .

Properties

CAS No.

14588-08-0; 14724-41-5; 3375-31-3

Molecular Formula

C4H6O4Pd

Molecular Weight

224.51

IUPAC Name

acetic acid;palladium

InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.[Pd]

solubility

not available

Origin of Product

United States

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